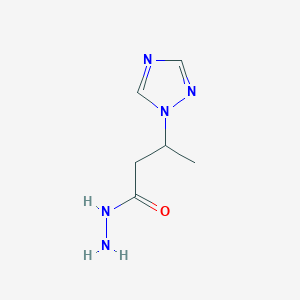

3-(1H-1,2,4-triazol-1-yl)butanehydrazide

Descripción

Propiedades

Fórmula molecular |

C6H11N5O |

|---|---|

Peso molecular |

169.19 g/mol |

Nombre IUPAC |

3-(1,2,4-triazol-1-yl)butanehydrazide |

InChI |

InChI=1S/C6H11N5O/c1-5(2-6(12)10-7)11-4-8-3-9-11/h3-5H,2,7H2,1H3,(H,10,12) |

Clave InChI |

FPYLDCZNWOPYJP-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=O)NN)N1C=NC=N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of triazole derivatives depend on substituents, triazole ring position (1,2,3- vs. 1,2,4-), and side-chain modifications. Below is a comparative analysis of key analogs:

Key Findings

Triazole Ring Position :

- 1,2,4-Triazole derivatives (e.g., CP 55, nitro-triazoles) exhibit stronger antifungal and enzyme inhibitory activities compared to 1,2,3-triazole analogs (e.g., benzotriazole hydrazides) due to enhanced electronic effects and metabolic stability .

- 1,2,3-Triazoles () are more commonly used in industrial applications (e.g., corrosion inhibitors, dyes) .

Hydrazide Functionality :

- The hydrazide group in 3-(1H-1,2,4-triazol-1-yl)butanehydrazide facilitates hydrogen bonding with biological targets, similar to CP 55 and β-(1,2,4-triazol-1-yl)alanine derivatives .

- Longer chains (e.g., butanehydrazide) may improve lipophilicity and membrane permeability compared to shorter-chain analogs like propanehydrazide () .

Substituent Effects :

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (e.g., 413 K) in solvent-free methods reduce reaction time but require precise thermal control .

- Catalyst : NaOH improves nucleophilic substitution efficiency in one-pot syntheses .

- Purification : Preparative thin-layer chromatography (TLC) or column chromatography (EtOAc/MeOH with 0.25% Et₃N) enhances purity .

Q. Purity Validation :

- HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Question: How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

Methodological Answer:

- Taguchi Method : Design experiments to optimize variables (e.g., molar ratios, temperature) statistically. For example, a 3:1 hydrazine hydrate-to-carbon disulfide ratio increased thiocarbohydrazide yield by 20% .

- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions and improves heat management .

Data Contradiction Analysis :

Conflicting reports on optimal reaction times (1 hour vs. 6 hours) may arise from differences in substrate reactivity. Kinetic studies under controlled conditions (e.g., in situ IR monitoring) are recommended .

Basic Question: What are the safety and handling considerations for this compound based on regulatory guidelines?

Methodological Answer:

- ECHA Compliance : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .

- Waste Disposal : Follow institutional protocols for hydrazide-containing waste, as hydrazines are toxic and reactive .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.